molecular formula C8H16FO3P B14444396 Diethyl (3-fluorobut-1-en-1-yl)phosphonate CAS No. 79158-06-8

Diethyl (3-fluorobut-1-en-1-yl)phosphonate

Cat. No.: B14444396
CAS No.: 79158-06-8
M. Wt: 210.18 g/mol
InChI Key: DNUPZBIKKYQLMW-UHFFFAOYSA-N
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Description

Diethyl (3-fluorobut-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This particular compound is notable for its fluorine substitution, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-fluorobut-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a suitable fluorinated alkyl halide to form the desired phosphonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-fluorobut-1-en-1-yl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl (3-fluorobut-1-en-1-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3-fluorobut-1-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphorus atom in the compound can form strong bonds with active sites in enzymes, inhibiting their activity. This interaction can disrupt biological pathways and is the basis for its use in enzyme inhibition studies .

Comparison with Similar Compounds

Comparison: Diethyl (3-fluorobut-1-en-1-yl)phosphonate is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and interaction with biological molecules compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability and resistance to hydrolysis, making it more suitable for certain applications .

Properties

CAS No.

79158-06-8

Molecular Formula

C8H16FO3P

Molecular Weight

210.18 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-fluorobut-1-ene

InChI

InChI=1S/C8H16FO3P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h6-8H,4-5H2,1-3H3

InChI Key

DNUPZBIKKYQLMW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC(C)F)OCC

Origin of Product

United States

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